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Cat. No.: B105856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 2-formylisonicotinate (CAS No: 21908-08-7), with the molecular formula C₉H₉NO₃, is a

key heterocyclic building block in medicinal chemistry and materials science.[1] Its bifunctional

nature, possessing both an aldehyde and an ester group on a pyridine scaffold, makes it a

versatile precursor for the synthesis of a wide array of more complex molecules. This document

provides a detailed guide to its spectroscopic characteristics and a plausible synthetic protocol.

Due to the limited availability of direct experimental spectroscopic data for Ethyl 2-
formylisonicotinate in the public domain, the data presented herein is a combination of

information from available sources and predictions based on the analysis of structurally

analogous compounds. These predictions are grounded in established principles of

spectroscopic interpretation for heterocyclic and carbonyl-containing molecules.

Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for Ethyl 2-
formylisonicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.1 Singlet 1H
Aldehyde proton (-

CHO)

~8.9 Doublet 1H Pyridine H6

~8.2 Doublet 1H Pyridine H5

~7.9 Singlet 1H Pyridine H3

~4.4 Quartet 2H
Methylene protons (-

OCH₂CH₃)

~1.4 Triplet 3H
Methyl protons (-

OCH₂CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~192 Aldehyde Carbonyl (CHO)

~165 Ester Carbonyl (COO)

~155 Pyridine C2

~150 Pyridine C6

~145 Pyridine C4

~125 Pyridine C5

~122 Pyridine C3

~62 Methylene Carbon (-OCH₂CH₃)

~14 Methyl Carbon (-OCH₂CH₃)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~2820, ~2720 Medium C-H stretch of aldehyde

~1730 Strong C=O stretch of ester

~1700 Strong C=O stretch of aldehyde

~1590, ~1470 Medium-Strong
C=C and C=N stretching of

pyridine ring

~1250 Strong C-O stretch of ester

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

179 [M]⁺ (Molecular Ion)

150 [M - CHO]⁺

134 [M - OCH₂CH₃]⁺

106 [M - COOCH₂CH₃]⁺

Experimental Protocols
Synthesis of Ethyl 2-formylisonicotinate
A plausible synthetic route to Ethyl 2-formylisonicotinate involves the oxidation of the

corresponding alcohol, Ethyl 2-(hydroxymethyl)isonicotinate. A common and effective method

for this transformation is the use of manganese dioxide (MnO₂) in a suitable organic solvent.

Procedure:

Dissolution: Dissolve Ethyl 2-(hydroxymethyl)isonicotinate (1 equivalent) in a suitable solvent

such as dichloromethane (DCM) or chloroform (CHCl₃).
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Oxidation: To the stirred solution, add activated manganese dioxide (MnO₂, ~5-10

equivalents).

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until

the starting material is consumed.

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the

manganese dioxide. Wash the celite pad with the solvent used for the reaction.

Purification: Concentrate the filtrate under reduced pressure. The crude product can be

purified by column chromatography on silica gel using an appropriate eluent system (e.g., a

gradient of ethyl acetate in hexanes) to afford pure Ethyl 2-formylisonicotinate.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be

recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform

infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for

oils) or as a KBr pellet (for solids).

Mass Spectrometry (MS): Mass spectral data would be acquired using an electron ionization

(EI) mass spectrometer. The sample would be introduced directly or via a gas chromatograph

(GC-MS).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and

characterization of Ethyl 2-formylisonicotinate.
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Caption: Logical workflow for the synthesis and spectroscopic confirmation of Ethyl 2-
formylisonicotinate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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